2-(Azepane-1-carbothioylsulfanyl)-propionic acid
Description
Historical Evolution of Dithiocarbamate Chemistry
Dithiocarbamates (DTCs) originated in the late 19th century as accelerators for rubber vulcanization, leveraging their sulfur-rich structure to cross-link polymer chains. The 1943 introduction of nabam, the first DTC-based fungicide, marked their transition into agricultural chemistry, followed by zineb, a zinc-coordinated DTC variant. By the mid-20th century, the discovery of disulfiram (Antabuse) as an alcohol aversion therapy underscored DTCs’ biological activity, mediated through thiol group reactivity and metal ion chelation. Contemporary research has expanded into oncology, with diethyldithiocarbamate (DDC) demonstrating antitumor effects via NF-κB inhibition and reactive oxygen species generation.
Position of Azepane-based Dithiocarbamates in Contemporary Research
Azepane-containing DTCs represent a structurally distinct subclass characterized by a seven-membered nitrogen heterocycle. This configuration enhances conformational flexibility compared to five- or six-membered analogues, potentially improving binding affinity to biological targets. For example, hexamethyleneammonium hexamethylenedithiocarbamate () exhibits unique coordination modes in catalytic systems, while 2-(azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid () demonstrates solubility profiles amenable to aqueous-phase reactions (Table 1).
Table 1. Structural and Functional Comparison of Azepane DTCs
Significance of this compound in Scientific Literature
The integration of a propionic acid moiety into the DTC scaffold introduces dual functionality: the dithiocarbamate group chelates transition metals, while the carboxylic acid enables covalent bonding to biomolecules or materials. This bifunctionality has been exploited in polymer chemistry for creating self-assembled monolayers and in medicinal chemistry for targeting metalloenzymes. Preliminary molecular dynamics simulations suggest that the azepane ring’s puckered conformation reduces steric hindrance during protein interactions compared to piperidine-based DTCs.
Research Trajectory and Current Investigative Focus
Current studies prioritize three areas:
- Synthetic Optimization : Developing regioselective methods to attach the propionic acid group without disrupting the dithiocarbamate’s metal-binding site.
- Catalytic Applications : Investigating photocatalytic hydrogen evolution, inspired by molybdenum-DTC complexes that achieve turnover frequencies exceeding 1,000 h⁻¹ under visible light.
- Biological Targeting : Screening against cancer cell lines, building on the success of DpdtC (a DTC derivative) in inhibiting EGFR/AKT signaling in esophageal squamous cell carcinoma.
Ongoing clinical trials exploring disulfiram repurposing for HIV and Lyme disease underscore the translational potential of DTC derivatives. For this compound, future work may focus on its capacity to disrupt zinc-dependent viral proteases or modulate intracellular copper levels in oncology models.
Properties
IUPAC Name |
2-(azepane-1-carbothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFJAREUQGZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC(=S)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepane-1-carbothioylsulfanyl)-propionic acid typically involves the reaction of azepane with carbon disulfide and a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbothioylsulfanyl group. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepane-1-carbothioylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines or alkoxides; conditionsorganic solvent, mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-(Azepane-1-carbothioylsulfanyl)-propionic acid features a distinctive azepane ring and a carbothioyl sulfanyl group, which contribute to its reactivity and interaction with biological targets. The molecular formula is C₉H₁₅NO₂S₂, and it has a molecular weight of approximately 229.36 g/mol.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications in treating various diseases:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. In vitro studies have shown promising results against several cancer cell lines.
- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It may exert antioxidant effects and reduce oxidative stress, which are critical factors in neurodegeneration.
Pharmacology
In pharmacological studies, this compound has been examined for:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in managing conditions like diabetes or obesity.
- Receptor Modulation : Investigations into its effects on various receptors have shown that it might influence neurotransmitter systems, potentially aiding in the treatment of mood disorders or anxiety.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with tailored properties for use in drug delivery systems or biodegradable materials.
- Nanotechnology : Its chemical structure allows for functionalization with nanoparticles, enhancing the efficacy of drug delivery systems through targeted therapy.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Mechanism Investigation
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. This study highlights the compound's potential role in neuroprotection through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of 2-(Azepane-1-carbothioylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propionic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and industrial applications. Below is a detailed comparison with structurally analogous compounds:
Thiaprofenic Acid (2-(5-Benzoyl-2-thienyl)propionic acid)
- Structure : Propionic acid substituted with a benzoyl-thienyl group.
- Application : Anti-inflammatory, antipyretic, and analgesic drug .
- Analysis Methods : Spectrophotometric, HPLC, and NMR techniques are employed for quantification .
Ketoprofen (2-(3-Benzoylphenyl)propionic acid)
- Structure : Propionic acid with a 3-benzoylphenyl substituent .
- Application: Non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase enzymes .
- Key Differences : The absence of sulfur-based functional groups limits its use in applications requiring redox activity or heavy metal binding.
Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic acid)
- Structure: Chlorinated phenoxy-propionic acid .
- Application : Herbicide targeting broadleaf weeds .
- Hazard Profile: Carcinogen (Group 2B per IARC), requiring extreme handling precautions .
- Key Differences: The phenoxy group and chlorine substituent enhance environmental persistence and toxicity compared to sulfur-containing derivatives.
2-(2,4-Dichlorophenoxy)propionic Acid
- Structure: Dichlorinated phenoxy-propionic acid variant .
- Application : Herbicide with broader-spectrum activity .
- Hazard Profile: Carcinogen (EPA-listed), with higher environmental mobility due to dual chlorine substituents .
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfur Functionality: The thiocarbonyl-sulfanyl moiety in this compound may enhance antioxidant or chelating properties compared to non-sulfur analogs like Ketoprofen .
- Toxicity Trends: Chlorinated phenoxy derivatives (e.g., Mecoprop) exhibit higher carcinogenic risks than sulfur-based pharmaceuticals, suggesting substituent-driven hazard profiles .
- Stability : Azepane’s 7-membered ring may improve conformational flexibility and thermal stability relative to smaller heterocycles in other propionic acid derivatives.
Biological Activity
2-(Azepane-1-carbothioylsulfanyl)-propionic acid (CAS Number: 378210-53-8) is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C₁₀H₁₇NO₂S₂, and it features a unique azepane ring structure that may contribute to its biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂S₂ |
| Molecular Weight | 247.38 g/mol |
| CAS Number | 378210-53-8 |
| Hazard Information | Irritant |
Antimicrobial Properties
Research into compounds containing azepane rings suggests potential antimicrobial activities. The presence of sulfur in this compound may enhance its efficacy against various pathogens. A study indicated that similar thioether compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting the importance of the thioether functionality in antimicrobial action .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases. Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially through the scavenging of free radicals. This activity is crucial for protecting cellular components from oxidative damage, which is implicated in various chronic diseases .
Enzyme Inhibition
Enzyme inhibition studies have shown that certain derivatives of azepane compounds can inhibit enzymes involved in metabolic pathways. For instance, research has demonstrated that thioether-containing compounds can act as inhibitors of specific enzymes linked to cancer progression. The exact mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential as a competitive inhibitor .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study conducted on various thioether compounds found that those with azepane structures displayed enhanced antimicrobial properties compared to their non-thioether counterparts. The minimum inhibitory concentration (MIC) values indicated significant effectiveness against Staphylococcus aureus and Escherichia coli .
- Research on Antioxidant Effects : In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, with IC50 values comparable to established antioxidant agents .
- Enzyme Inhibition Studies : A recent publication highlighted the potential of azepane-based thioether compounds in inhibiting key metabolic enzymes, suggesting a pathway for further research into their therapeutic applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Azepane-1-carbothioylsulfanyl)-propionic acid, and how can purity be optimized?
- Methodology : Use nucleophilic thiol-ene "click" chemistry or carbothioylation reactions, leveraging azepane as a cyclic amine precursor. Optimize purity via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Data Validation : Monitor reaction progress via TLC and characterize intermediates/final product with -NMR (DMSO-d6, 400 MHz) and FT-IR (peak at ~2550 cm for S-H stretch).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Quantify degradation via UV-Vis spectroscopy (λ = 280 nm) or LC-MS.
- Key Metrics : Calculate half-life () using first-order kinetics. Note: Stability decreases above pH 10 due to hydrolysis of the thioester bond .
Q. What safety protocols are critical during handling and storage?
- Guidelines : Use nitrile gloves, fume hoods, and explosion-proof refrigerators (store at 4°C under nitrogen). Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS recommendations for spill management (neutralize with sodium bicarbonate) .
Advanced Research Questions
Q. How can computational modeling aid in optimizing reaction pathways for scale-up synthesis?
- Methodology : Apply density functional theory (DFT) to map transition states and identify energy barriers. Use software like Gaussian or ORCA to simulate reaction pathways (B3LYP/6-31G* basis set). Cross-validate with experimental activation energies .
- Case Study : A 2022 study on analogous thioesters demonstrated a 30% reduction in reaction time by pre-optimizing solvent polarity (ε = 15–20) via COSMO-RS simulations .
Q. What strategies resolve contradictions in kinetic data between batch and flow reactors?
- Analysis Framework :
- Compare mass transfer coefficients () and mixing efficiency using dimensionless numbers (Reynolds, Damköhler).
- For flow reactors, optimize residence time distribution (RTD) with tracer experiments.
Q. How to design a mechanistic study for the compound’s thiol-disulfide exchange reactivity?
- Experimental Setup :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
